
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonamide group, which is commonly found in various drug molecules due to its bioactive properties. The compound's structure suggests potential pharmacological activities, and its quinoline core is often associated with therapeutic functions, including antimalarial, antibacterial, and anticancer activities .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives can be achieved by an amidation reaction between 8-aminoquinoline and benzenesulfonyl chloride derivatives . Similarly, the synthesis of related compounds, such as 4-methyl-N-(quinolin-8-yl)benzenesulfonamide, involves the use of quinoline and sulfonamide precursors . The synthesis process is often characterized by purification and characterization steps, including IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall molecular geometry and electronic properties. For instance, the crystal structure of a copper complex with N-quinolin-8-yl-p-toluenesulfonamide shows a distorted square planar geometry around the Cu(II) ion, with the quinoline and sulfonamide groups acting as bidentate ligands . The crystal structure of related compounds, such as N-(2-cyano-1-phenylprop-2-en-1-yl)-4-methylbenzenesulfonamide, is determined using X-ray crystallography, which reveals the features of the molecular structure .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For example, the electrochemical oxidation of o-dihydroxybenzenes in the presence of quinolone derivatives can lead to the formation of new o-dihydroxybenzene derivatives through Michael addition reactions . The reaction of quinone imines with sodium 4-methylbenzenesulfinates can take different addition patterns based on the LUMO energy and charge distribution over the quinoid ring . These reactions are important for the functionalization and diversification of quinoline-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electroanalytical properties of 4-methyl-N-quinolin-8-ylbenzenesulfonamide have been studied using voltammetric techniques, showing that the compound undergoes oxidation in a methanolic medium, which is attributed to the oxidation of the sulfonamide group . The solubility, absorption spectra, and ionization constants of related compounds, such as azo dyes derived from quinoline, are also studied to understand their behavior in different environments . These properties are crucial for the potential application of these compounds as drugs or other functional materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide and its derivatives have been explored for their synthesis and optical properties. Research on related compounds, such as 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, reveals the potential for applications in fluorescent materials, with studies demonstrating moderate to high fluorescence quantum yields. These findings suggest the quinoline derivatives' prospective application as invisible ink dyes, highlighting their utility in security printing and authentication (Bogza et al., 2018).
Electrochemical Analysis
Electroanalytical studies on similar structures, such as 4-methyl-N-quinolin-8-ylbenzenesulfonamide, provide insights into the electrochemical behaviors of these compounds. This research is pivotal for understanding the redox characteristics and developing voltammetric methods for compound detection, underscoring their significance in analytical chemistry (Abelairas et al., 1994).
Therapeutic Potentials
Investigations into the therapeutic potentials of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide related hybrids reveal promising applications in Alzheimer's disease treatment. Studies on new hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, with selectivity towards BChE. Such compounds exhibit potential as multifunctional agents for Alzheimer’s disease treatment, highlighting the therapeutic applications of these quinoline derivatives (Makhaeva et al., 2020).
Anticancer Activity
Quinoline derivatives have also been evaluated for their anticancer activities. Research on molecules like 6-[3-(p-tolylsulfonylamino)propyl]diquinothiazine1 shows promising anticancer activity against specific cancer cell lines. These findings underscore the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide and its derivatives in cancer therapy (Jeleń et al., 2013).
Antimicrobial Applications
The antimicrobial properties of quinoline-sulfonamide derivatives have been a subject of research, indicating their potential use as antimicrobial agents. Studies on the synthesis and evaluation of quinoline clubbed with sulfonamide moiety reveal significant activity against various bacterial strains, suggesting their applicability in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-7-17(11-13)24(22,23)19-16-8-9-18-15(12-16)6-4-10-20(18)14(2)21/h3,5,7-9,11-12,19H,4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYTAXCRRDHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)
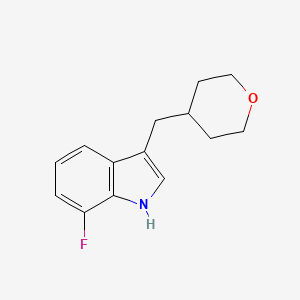
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)
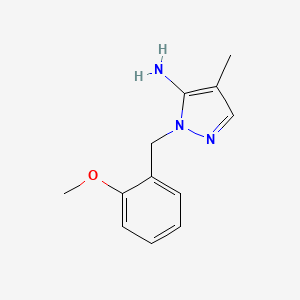
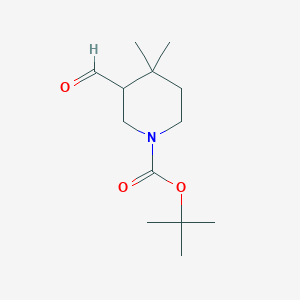
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)
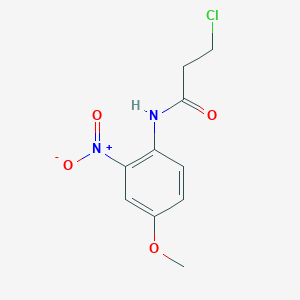
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)
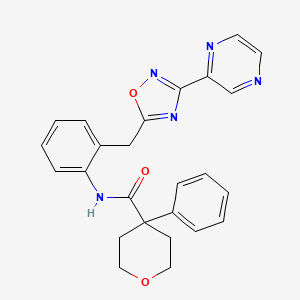
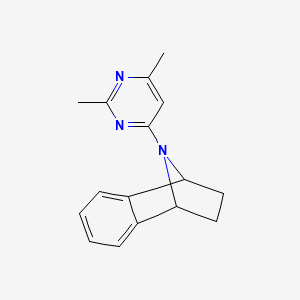
![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)